molecular formula C9H13ClFN B2783353 2-(3-Fluorophenyl)propan-2-amine hydrochloride CAS No. 689232-61-9

2-(3-Fluorophenyl)propan-2-amine hydrochloride

Cat. No.: B2783353
CAS No.: 689232-61-9
M. Wt: 189.66
InChI Key: XJXOAYCHHIFQRA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a fluorinated derivative of phenylpropanamine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Fluorophenyl)propan-2-amine hydrochloride involves the reaction of 2-bromopropane with 3-fluorophenylmagnesium bromide. The reaction is typically carried out in an anhydrous ether solution under a nitrogen atmosphere. The resulting product is then treated with hydrochloric acid to precipitate the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a pure form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)propan-2-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

    Medicine: Research into its potential therapeutic effects and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances its binding affinity and selectivity, making it a valuable compound for studying receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)propan-2-amine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity and selectivity in biological systems .

Properties

IUPAC Name

2-(3-fluorophenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXOAYCHHIFQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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